Ethyl 2-(2,4,6-trichlorophenoxy)acetate
CAS No.: 14426-43-8
Cat. No.: VC21248894
Molecular Formula: C10H9Cl3O3
Molecular Weight: 283.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14426-43-8 |
|---|---|
| Molecular Formula | C10H9Cl3O3 |
| Molecular Weight | 283.5 g/mol |
| IUPAC Name | ethyl 2-(2,4,6-trichlorophenoxy)acetate |
| Standard InChI | InChI=1S/C10H9Cl3O3/c1-2-15-9(14)5-16-10-7(12)3-6(11)4-8(10)13/h3-4H,2,5H2,1H3 |
| Standard InChI Key | OBSOWGMHABTJFJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl |
| Canonical SMILES | CCOC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl |
Introduction
Chemical Properties and Structure
Ethyl 2-(2,4,6-trichlorophenoxy)acetate has distinct chemical properties that contribute to its effectiveness as an herbicidal agent. The compound is characterized by a trichlorophenoxy group linked to an ethyl acetate moiety.
Physical and Chemical Characteristics
The detailed chemical profile of Ethyl 2-(2,4,6-trichlorophenoxy)acetate includes the following properties:
| Property | Value |
|---|---|
| CAS Number | 14426-43-8 |
| Molecular Formula | C₁₀H₉Cl₃O₃ |
| Molecular Weight | 283.5 g/mol |
| IUPAC Name | ethyl 2-(2,4,6-trichlorophenoxy)acetate |
| Standard InChI | InChI=1S/C10H9Cl3O3/c1-2-15-9(14)5-16-10-7(12)3-6(11)4-8(10)13/h3-4H,2,5H2,1H3 |
| Standard InChIKey | OBSOWGMHABTJFJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl |
The compound's structure features a benzene ring with three chlorine atoms at positions 2, 4, and 6, which is connected through an oxygen atom to an ethyl acetate group. This specific arrangement is crucial for its herbicidal activity and interaction with plant biological systems.
Structural Comparison with Related Compounds
Ethyl 2-(2,4,6-trichlorophenoxy)acetate shares structural similarities with other phenoxyacetic acid derivatives, including 2-(2,4,6-Trichlorophenoxy)acetic acid, which has the CAS number 5389-70-0 and molecular formula C₈H₅Cl₃O₃ . These related compounds often have similar modes of action but may differ in their efficacy, selectivity, and environmental persistence based on the specific substituents present in their structures.
Synthesis and Preparation
The synthesis of Ethyl 2-(2,4,6-trichlorophenoxy)acetate involves specific chemical processes that ensure the production of a pure and effective compound.
Synthetic Pathway
The primary synthetic route for producing Ethyl 2-(2,4,6-trichlorophenoxy)acetate involves the esterification of 2,4,6-trichlorophenol with ethyl chloroacetate under basic conditions. This reaction typically employs sodium hydroxide or potassium carbonate as catalysts to facilitate the formation of the ether linkage and subsequent esterification. The reaction is typically conducted under reflux conditions to ensure complete conversion and optimize yield.
Production Considerations
Industrial production of this compound requires careful control of reaction parameters to minimize side reactions and ensure product purity. The starting material, 2,4,6-trichlorophenol, is a key precursor that influences the final product's quality. The synthesis process must be carefully monitored to prevent the formation of unwanted byproducts that could affect the herbicide's efficacy or safety profile.
Biological Activity and Applications
Ethyl 2-(2,4,6-trichlorophenoxy)acetate demonstrates significant biological activity, particularly in plant systems, making it valuable for specific agricultural applications.
Mechanism of Herbicidal Action
The herbicidal activity of Ethyl 2-(2,4,6-trichlorophenoxy)acetate stems from its structural similarity to natural plant hormones known as auxins. When applied to plants, the compound disrupts normal growth regulation processes, leading to uncontrolled and disorganized cell division and elongation. This disruption ultimately results in abnormal growth patterns and eventual plant death, particularly in susceptible broadleaf weed species.
The compound's selectivity arises from differences in how various plant species metabolize and respond to the synthetic auxin-like molecule. Grasses and certain crops possess metabolic pathways that can detoxify the compound more efficiently than susceptible broadleaf weeds, allowing for selective weed control in these crops.
Agricultural Applications
Ethyl 2-(2,4,6-trichlorophenoxy)acetate is primarily used as a selective herbicide in agricultural settings. Its specific applications include:
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Control of broadleaf weeds in cereal crops such as wheat, barley, and oats
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Weed management in corn and soybean cultivation
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Selective elimination of dicotyledonous weeds while preserving monocotyledonous crops
The compound's effectiveness in controlling specific weed populations without significantly harming certain crops makes it a valuable tool in integrated weed management strategies.
Environmental and Health Considerations
The use of Ethyl 2-(2,4,6-trichlorophenoxy)acetate in agricultural settings necessitates careful consideration of its potential environmental impact and health implications.
Environmental Fate
Like other chlorophenoxy herbicides, Ethyl 2-(2,4,6-trichlorophenoxy)acetate may persist in the environment for varying periods depending on soil type, climate conditions, and microbial activity. The compound's chlorinated structure contributes to its environmental persistence, potentially leading to accumulation in soil and water systems if applied repeatedly. Proper application rates and timing are crucial to minimize environmental contamination.
Toxicological Profile
The toxicological assessment of Ethyl 2-(2,4,6-trichlorophenoxy)acetate requires careful consideration, particularly due to its structural relationship with 2,4,6-trichlorophenol, which has been classified as a probable human carcinogen by the Environmental Protection Agency (EPA). While specific toxicity data for Ethyl 2-(2,4,6-trichlorophenoxy)acetate itself may be limited, chlorophenoxy herbicides generally require careful handling due to potential health concerns.
The compound's safety data sheet classifies related derivatives such as 2-(2,4,6-Trichlorophenoxy)acetic acid as having acute toxicity (Category 4, Oral) and causing eye irritation (Category 2) . Appropriate safety measures, including protective equipment and proper handling protocols, are essential when working with this compound to minimize exposure risks.
Research Developments and Future Perspectives
Research on Ethyl 2-(2,4,6-trichlorophenoxy)acetate continues to evolve, with ongoing efforts to understand its properties and optimize its use.
Recent Research Findings
Recent research on chlorophenoxy herbicides, including Ethyl 2-(2,4,6-trichlorophenoxy)acetate, has focused on understanding their environmental fate, developing more environmentally friendly formulations, and investigating potential non-target effects on beneficial organisms. These studies contribute to a more comprehensive understanding of the compound's ecological impact and inform best practices for its application.
Future Research Directions
Future research on Ethyl 2-(2,4,6-trichlorophenoxy)acetate may focus on:
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Developing enhanced formulations with reduced environmental persistence
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Investigating potential synergistic effects with other herbicides
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Optimizing application methods to minimize off-target movement
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Exploring resistance management strategies to maintain the compound's long-term effectiveness
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Assessing potential impacts on soil microbiota and ecosystem functions
These research directions will be essential for ensuring the sustainable and responsible use of this herbicide in agricultural systems.
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